Cas no 89459-38-1 (2-Iodo-4-nitrobenzoic acid)

2-Iodo-4-nitrobenzoic acid structure
2-Iodo-4-nitrobenzoic acid structure
Nome del prodotto:2-Iodo-4-nitrobenzoic acid
Numero CAS:89459-38-1
MF:C7H4INO4
MW:293.015434265137
MDL:MFCD00956495
CID:599648
PubChem ID:458964

2-Iodo-4-nitrobenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Iodo-4-nitrobenzoic acid
    • Benzoic acid, 2-iodo-4-nitro-
    • 2-iodo-4-nitro-benzoic acid
    • SQICTGFCQITYDT-UHFFFAOYSA-N
    • STL450358
    • NE11741
    • 2-Iodo-4-nitrobenzoic acid, AldrichCPR
    • AK136174
    • Z993967168
    • 2-Iodo-4-nitrobenzoic acid (ACI)
    • BP-20280
    • EN300-63944
    • MFCD00956495
    • SY045928
    • BS-13865
    • 2-Iodo-4-nitrobenzoicacid
    • AKOS011761874
    • SCHEMBL1024380
    • Z991517184
    • DTXSID30332583
    • DB-182291
    • F14659
    • CS-0041123
    • 89459-38-1
    • C7H4INO4
    • MDL: MFCD00956495
    • Inchi: 1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
    • Chiave InChI: SQICTGFCQITYDT-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(I)=CC([N+](=O)[O-])=CC=1)O

Proprietà calcolate

  • Massa esatta: 292.919
  • Massa monoisotopica: 292.919
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 83.1

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 2.2±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 402.8±35.0 °C at 760 mmHg
  • Punto di infiammabilità: 197.4±25.9 °C
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

2-Iodo-4-nitrobenzoic acid Informazioni sulla sicurezza

2-Iodo-4-nitrobenzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A013033430-5g
2-Iodo-4-nitrobenzoic acid
89459-38-1 98%
5g
$389.66 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IR597-5g
2-Iodo-4-nitrobenzoic acid
89459-38-1 98%
5g
1779.0CNY 2021-07-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I22190-5g
2-Iodo-4-nitrobenzoic acid
89459-38-1 98%
5g
¥529.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111763-250mg
2-Iodo-4-nitrobenzoic acid
89459-38-1 98%
250mg
¥47.00 2024-04-26
Ambeed
A169440-250mg
2-Iodo-4-nitrobenzoic acid
89459-38-1 98%
250mg
$7.0 2024-04-16
TRC
I715625-500mg
2-Iodo-4-nitrobenzoic Acid
89459-38-1
500mg
$ 160.00 2022-06-04
Chemenu
CM155361-5g
2-iodo-4-nitrobenzoic acid
89459-38-1 95+%
5g
$383 2021-06-17
Apollo Scientific
OR322775-1g
2-Iodo-4-nitrobenzoic acid
89459-38-1 95%
1g
£21.00 2025-02-19
TRC
I715625-100mg
2-Iodo-4-nitrobenzoic Acid
89459-38-1
100mg
$ 65.00 2022-06-04
Alichem
A013033430-10g
2-Iodo-4-nitrobenzoic acid
89459-38-1 98%
10g
$598.82 2023-08-31

2-Iodo-4-nitrobenzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide Solvents: Water ;  6 h, 0 - 60 °C
Riferimento
Singlet Oxygen Generation from a Water-Soluble Hypervalent Iodine(V) Reagent AIBX and H2O2: An Access to Artemisinin
Shen, Hui-Jie; Hu, Ze-Nan; Zhang, Chi, Journal of Organic Chemistry, 2022, 87(6), 3885-3894

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  3 min
1.2 Reagents: Sodium nitrite ;  15 min
1.3 Reagents: Potassium iodide
1.4 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Direct Intramolecular Aminoboration of Allenes
Yang, Chun-Hua ; Han, Meng; Li, Wenyan; Zhu, Ningning; Sun, Zhenzhen; et al, Organic Letters, 2020, 22(13), 5090-5093

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  2 h, 0 °C; 0 °C → 60 °C; 2 h, 60 °C
Riferimento
Design, Synthesis, Structure, and Dehydrogenation Reactivity of a Water-Soluble o-Iodoxybenzoic Acid Derivative Bearing a Trimethylammonium Group
Cui, Li-Qian; Dong, Zhi-Lei; Liu, Kai; Zhang, Chi, Organic Letters, 2011, 13(24), 6488-6491

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium iodide Solvents: Acetic acid ,  Water
Riferimento
Synthesis of 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid
Protiva, Jiri; Krecek, Vaclav; Maca, Bohumil; Urban, Jiri; Budesinsky, Milos; et al, Collection of Czechoslovak Chemical Communications, 1989, 54(4), 1012-18

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Urea ;  0 °C
1.3 Reagents: Sodium iodide Solvents: Water ;  0 °C; 1 h, rt
Riferimento
Discovery of a novel series of guanidinebenzoates as gut-restricted enteropeptidase and trypsin dual inhibitors for the treatment of metabolic syndrome
Zhang, Xuqing ; Zhu, Bin; Sun, Weimei; Wang, Mina; Albarazanji, Kamal; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  30 s
1.2 Reagents: Silver acetate ,  Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ;  18 h, 23 °C
Riferimento
IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds
Weis, Erik ; Johansson, Magnus J. ; Martin-Matute, Belen, Chemistry - A European Journal, 2020, 26(45), 10185-10190

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Urea ,  Sodium nitrite ,  Sulfuric acid ,  Sodium iodide Solvents: Water
Riferimento
Design and SAR of selective T-type calcium channel antagonists containing a biaryl sulfonamide core
Hangeland, Jon J.; Cheney, Daniel L.; Friends, Todd J.; Swartz, Stephen; Levesque, Paul C.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(2), 474-478

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Riferimento
Convenient large scale preparation of 5-methyl- and 4-nitro-2-iodosobenzoic and of 4-nitro-2-iodoxybenzoic acids
Katritzky, Alan R.; Savage, G. Paul; Gallos, John K.; Durst, H. Dupont, Organic Preparations and Procedures International, 1989, 21(2), 157-62

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Urea
1.4 Reagents: Sodium iodide Solvents: Water
Riferimento
Design, Synthesis, and Pharmacological Characterization of 4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a High-Affinity Nonsteroidal Androgen Receptor Ligand
Van Dort, Marcian E.; Robins, Diane M.; Wayburn, Bess, Journal of Medicinal Chemistry, 2000, 43(17), 3344-3347

2-Iodo-4-nitrobenzoic acid Raw materials

2-Iodo-4-nitrobenzoic acid Preparation Products

2-Iodo-4-nitrobenzoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89459-38-1)2-Iodo-4-nitrobenzoic acid
A861186
Purezza:99%
Quantità:25g
Prezzo ($):512.0
atkchemica
(CAS:89459-38-1)2-Iodo-4-nitrobenzoic acid
CL13319
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta